molecular formula C20H24N2O2 B4885253 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine

1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine

Cat. No. B4885253
M. Wt: 324.4 g/mol
InChI Key: QBEGHTFGGFVLEC-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine, also known as MPP, is a piperazine derivative that has been widely studied for its potential applications in the field of pharmacology. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In

Scientific Research Applications

1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine has been the subject of extensive scientific research, with a focus on its potential applications in the field of pharmacology. One area of interest is the compound's potential as a treatment for various neurological disorders, including depression and anxiety. Studies have shown that 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine exhibits anxiolytic and antidepressant effects in animal models, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine is not yet fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. Specifically, 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which are both important neurotransmitters involved in mood regulation.
Biochemical and Physiological Effects
1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine has been shown to exhibit a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as antipsychotic and anticonvulsant effects. Additionally, 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine has been shown to have a positive effect on cognitive function, including improving learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine in lab experiments is its relatively low toxicity and lack of significant side effects. Additionally, 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental protocols.

Future Directions

There are several potential future directions for research on 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine. One area of interest is the compound's potential as a treatment for various neurological disorders, including depression and anxiety. Additionally, further investigation into the compound's mechanism of action and its effects on neurotransmitter systems in the brain could provide valuable insights into the development of new treatments for these disorders. Finally, research into the potential use of 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine in combination with other compounds could lead to the development of more effective treatments for a range of neurological disorders.

Synthesis Methods

The synthesis of 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine involves the reaction between 1-(2-methylphenyl)piperazine and 2-phenoxypropanoic acid. This reaction is typically carried out using a variety of different reagents and solvents, depending on the specific conditions of the experiment. The resulting product is a white crystalline powder that is soluble in a range of organic solvents.

properties

IUPAC Name

1-[4-(2-methylphenyl)piperazin-1-yl]-2-phenoxypropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-16-8-6-7-11-19(16)21-12-14-22(15-13-21)20(23)17(2)24-18-9-4-3-5-10-18/h3-11,17H,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEGHTFGGFVLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Methylphenyl)piperazin-1-yl]-2-phenoxypropan-1-one

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